molecular formula C17H20N2O2 B1384956 N-(3-Aminophenyl)-3-butoxybenzamide CAS No. 1020722-63-7

N-(3-Aminophenyl)-3-butoxybenzamide

Cat. No. B1384956
CAS RN: 1020722-63-7
M. Wt: 284.35 g/mol
InChI Key: INTJFOISTXFNFF-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-3-butoxybenzamide (APBB) is an organic compound belonging to the family of benzamides. It is a derivative of benzamide, which is an organic compound with a carboxamide group attached to an aromatic ring. The carboxamide group is composed of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom. APBB is a white crystalline solid with a melting point of 148-150°C. It is used in a variety of scientific research applications, including drug synthesis, pharmacology, and biochemistry.

Scientific Research Applications

Molecular Structure Analysis
The molecular structure of compounds related to N-(3-Aminophenyl)-3-butoxybenzamide, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been studied through acylation reactions and characterized using NMR, elemental analysis, and X-ray crystallography. These analyses provide insight into the influence of intermolecular interactions on the molecular geometry, bond lengths, bond angles, and rotational conformations of aromatic rings (Karabulut et al., 2014).

Antioxidant Activity Analysis
Amino-substituted benzamide derivatives, closely related to this compound, have been identified for their antioxidant properties through electrochemical oxidation studies. These studies are crucial for understanding the free radical scavenging activity of antioxidants and provide insights into the electrochemical behavior and potential antioxidant activity of such compounds (Jovanović et al., 2020).

Neurotropic Properties Investigation
Research into compounds such as 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, which are structurally related to this compound, has revealed potential psychoactive and neurotropic properties. These studies, conducted in vivo, have identified substances with specific sedative effects and anti-amnesic activity, highlighting their potential for further research as psychoactive compounds (Podolsky et al., 2017).

DNA Repair Mechanism Studies
The effects of 3-aminobenzamide, a compound related to this compound, on DNA repair mechanisms have been extensively studied. It has been shown to influence the repair of DNA damage, indicating its importance in the context of poly ADP-ribosyl synthetase in DNA repair and cellular functions (Lubet et al., 1984).

properties

IUPAC Name

N-(3-aminophenyl)-3-butoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-3-10-21-16-9-4-6-13(11-16)17(20)19-15-8-5-7-14(18)12-15/h4-9,11-12H,2-3,10,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTJFOISTXFNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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